3-((Diethylamino)methyl)-5-fluorophenylboronic acid
Description
Properties
IUPAC Name |
[3-(diethylaminomethyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-10(12(15)16)7-11(13)6-9/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUPANXFMFMRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-((Diethylamino)methyl)-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a diethylamino group and a fluorine atom, which may influence its interaction with biological targets.
- Chemical Formula: C₁₃H₁₈B F N O₂
- Molecular Weight: 241.1 g/mol
- CAS Number: 1704066-81-8
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which can affect various biochemical pathways. Specifically, this compound may inhibit certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Anticancer Properties
Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. In vitro assays showed that compounds similar to this compound can induce cytotoxicity in various cancer cell lines, including prostate cancer cells (PC-3) and breast cancer cells (MCF-7).
Table 1: Anticancer Activity of Boronic Acids
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PC-3 | 1.5 | |
| Boronic Acid A | MCF-7 | 2.0 | |
| Boronic Acid B | HeLa | 1.8 |
Antimicrobial Activity
The antimicrobial efficacy of boronic acids has also been investigated. Studies indicate that compounds like this compound exhibit activity against a range of pathogenic microorganisms.
Table 2: Antimicrobial Activity Against Various Microorganisms
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Boronic Acid C | Escherichia coli | 12 | |
| Boronic Acid D | Candida albicans | 10 |
Case Studies
- Study on Prostate Cancer Cells : A study evaluated the cytotoxic effects of various boronic acids on PC-3 cells. The results indicated that the presence of the diethylamino group enhances the compound's ability to induce apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
- Antimicrobial Efficacy : In another study, the antimicrobial properties of several boron-containing compounds were tested against both gram-positive and gram-negative bacteria as well as fungi. The results showed that this compound had a notable inhibitory effect on Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
Electron-Withdrawing Substituents
- 5-Trifluoromethyl-2-formylphenylboronic Acid (CAS: N/A): The trifluoromethyl (-CF₃) and formyl (-CHO) groups are strong electron-withdrawing substituents. These significantly increase acidity compared to unsubstituted phenylboronic acids, facilitating isomerization to 3-hydroxybenzoxaborole under certain conditions. This structural flexibility enables antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS) in pathogens like Candida albicans .
- (3-(Difluoromethoxy)-5-fluorophenyl)boronic Acid (CAS: 2055539-69-8): The difluoromethoxy (-OCF₂H) group enhances acidity and may improve solubility in polar solvents.
Electron-Donating Substituents
- 3-Fluoro-5-methylphenylboronic Acid (CAS: 850593-06-5): The methyl (-CH₃) group is weakly electron-donating, resulting in lower acidity compared to trifluoromethyl-substituted analogs. This compound is often used in Suzuki-Miyaura couplings due to its stability .
- 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic Acid (CAS: 2088638-48-4): The hydroxymethyl (-CH₂OH) group introduces hydrogen-bonding capability, enhancing solubility in aqueous environments. This contrasts with the diethylamino group in the target compound, which likely improves organic-phase solubility .
Halogenated Derivatives
- 3-Chloro-5-fluorophenylboronic Acid (CAS: 328956-61-2): Chlorine at the 3-position provides moderate electron-withdrawing effects and serves as a leaving group in cross-coupling reactions. Its molecular weight (174.97 g/mol) is lower than the target compound, affecting reaction stoichiometry .
Solubility and Physicochemical Properties
Preparation Methods
Key Synthetic Steps
2.1. Starting Material Preparation
- The precursor, such as 3-(diethylaminomethyl)-5-fluoroiodobenzene or bromobenzene, is synthesized by halogenation of a suitably substituted aniline or phenol derivative, followed by introduction of the diethylaminomethyl group via nucleophilic substitution or reductive amination.
2.2. Palladium-Catalyzed Borylation
- The key step is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron (B2pin2) or other diboron reagents.
- Typical conditions include:
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: potassium acetate or potassium carbonate
- Solvent: dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dioxane
- Temperature: 80–110 °C
- This reaction installs the boronate ester group on the aromatic ring at the halide position.
2.3. Conversion to Boronic Acid
- The boronate ester intermediate is hydrolyzed under mild acidic or basic aqueous conditions to yield the free boronic acid.
- This step is often done by stirring the boronate ester in aqueous acidic media or by treatment with hydrogen peroxide followed by acidification.
Detailed Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Halogenation | N-iodosuccinimide (NIS) or bromination agents | 3-(Diethylaminomethyl)-5-fluoroiodobenzene |
| 2 | Palladium-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, base, solvent, heat | Boronate ester intermediate |
| 3 | Hydrolysis | Aqueous acidic or basic conditions | 3-((Diethylamino)methyl)-5-fluorophenylboronic acid |
Analytical and Purity Data
| Property | Data |
|---|---|
| Molecular Formula | C11H17BFNO2 |
| Molecular Weight | 225.07 g/mol |
| SMILES | FC1=C(CN(CC)CC)C(B(O)O)=CC=C1 |
| Purity | >95% (typical from chromatographic purification) |
| Physical State | Solid, typically crystalline |
Notes on Reaction Optimization
- The choice of base and solvent critically affects the yield and purity of the boronic acid.
- Potassium acetate in DMSO or THF is preferred for high yields.
- Temperature control is essential to avoid decomposition of sensitive groups.
- Hydrolysis of the boronate ester should be carefully monitored to prevent over-oxidation or side reactions.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for 3-((Diethylamino)methyl)-5-fluorophenylboronic acid, and how do substituent positions influence yield?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation. For fluorinated phenylboronic acids, the position of fluorine and diethylamino groups significantly impacts steric and electronic effects. For example:
- Fluorine at the 5-position enhances electrophilicity of the boron center, favoring cross-coupling reactions with aryl halides .
- Diethylamino groups introduce steric hindrance, requiring milder bases (e.g., KCO) to prevent deprotection .
Key Data:
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(OAc), KCO, DMF | 68 | >95 | |
| Pd(dppf)Cl, CsCO, THF | 52 | 90 |
Q. How should researchers characterize this compound to confirm structural fidelity?
Methodological Answer: Use a combination of:
- NMR : NMR detects fluorine environments (δ ~ -110 ppm for para-fluorine) .
- X-ray crystallography : Resolves boronic acid dimerization tendencies (common in arylboronic acids) .
- HPLC-MS : Validates purity (>97%) and detects anhydride impurities (common in boronic acids stored under ambient conditions) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps (~5.2 eV) indicate nucleophilic boronic acid behavior .
- Electrostatic potential maps : Highlight electron-deficient boron centers, guiding catalyst selection (e.g., Pd vs. Ni) .
Example Computational Parameters:
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy (eV) | -6.8 | |
| LUMO Energy (eV) | -1.6 | |
| Dipole Moment (Debye) | 3.4 |
Q. How to resolve contradictory data in cross-coupling reactions (e.g., low yields despite high purity)?
Methodological Answer: Contradictions often arise from:
- Anhydride formation : Hydrate-to-anhydride ratios affect reactivity. Use Karl Fischer titration to quantify water content (<0.1% preferred) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize boronate intermediates but may deactivate Pd catalysts. Test solvent mixtures (e.g., THF:HO 4:1) .
Mitigation Strategy: - Pre-dry the compound at 60°C under vacuum for 12 hours .
- Use freshly distilled solvents with molecular sieves .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., fluorination vs. amination)?
Methodological Answer: Control regioselectivity via:
- Protecting groups : Temporarily block the boronic acid group with pinacol to direct electrophilic substitution .
- Lewis acid additives : BF-OEt enhances fluorine-directed ortho-amination .
Case Study:
| Additive | Regioselectivity (ortho:para) | Yield (%) |
|---|---|---|
| None | 1:2.3 | 45 |
| BF-OEt | 3.8:1 | 72 |
Q. How to assess the compound’s stability under varying pH conditions for biological applications?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
